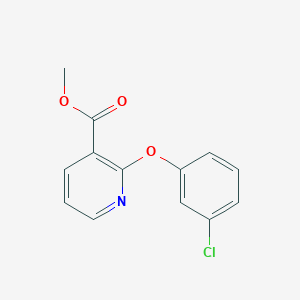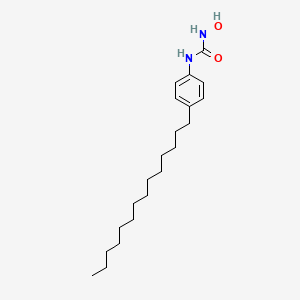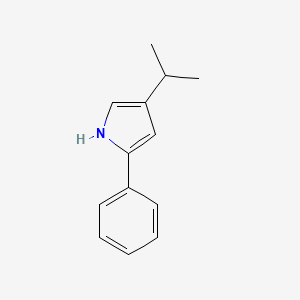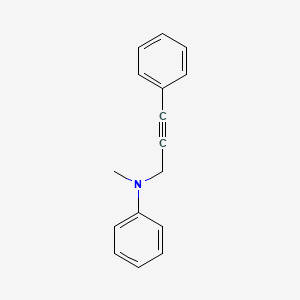![molecular formula C11H21LiSi B14265527 Lithium, [[tris(1-methylethyl)silyl]ethynyl]- CAS No. 138714-25-7](/img/structure/B14265527.png)
Lithium, [[tris(1-methylethyl)silyl]ethynyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium, [[tris(1-methylethyl)silyl]ethynyl]- is a chemical compound known for its unique properties and applications in various fields. It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups. This compound is particularly notable for its stability and reactivity, making it a valuable reagent in synthetic chemistry.
Métodos De Preparación
The synthesis of Lithium, [[tris(1-methylethyl)silyl]ethynyl]- typically involves the reaction of lithium acetylide with tris(1-methylethyl)silyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
LiC≡CH+(i-Pr)3SiCl→LiC≡CSi(i-Pr)3+LiCl
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Lithium, [[tris(1-methylethyl)silyl]ethynyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form silyl-substituted alkenes or alkanes.
Substitution: The silyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Lithium, [[tris(1-methylethyl)silyl]ethynyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the preparation of silyl-protected intermediates.
Biology: The compound is used in the synthesis of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of advanced materials, such as silicone polymers and resins.
Mecanismo De Acción
The mechanism by which Lithium, [[tris(1-methylethyl)silyl]ethynyl]- exerts its effects involves the formation of stable carbon-silicon bonds. The silyl group provides steric protection and electronic stabilization to the reactive intermediates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Lithium, [[tris(1-methylethyl)silyl]ethynyl]- can be compared with other similar compounds, such as:
Triisopropylsilylacetylene: Similar in structure but lacks the lithium atom, making it less reactive in certain applications.
Trimethylsilylacetylene: Contains a smaller silyl group, resulting in different steric and electronic properties.
Triethylsilylacetylene: Has a different alkyl group, affecting its reactivity and stability.
The uniqueness of Lithium, [[tris(1-methylethyl)silyl]ethynyl]- lies in its combination of a lithium atom with a bulky silyl group, providing a balance of reactivity and stability that is advantageous in many synthetic applications.
Propiedades
Número CAS |
138714-25-7 |
|---|---|
Fórmula molecular |
C11H21LiSi |
Peso molecular |
188.3 g/mol |
Nombre IUPAC |
lithium;ethynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C11H21Si.Li/c1-8-12(9(2)3,10(4)5)11(6)7;/h9-11H,2-7H3;/q-1;+1 |
Clave InChI |
HFJLVCSZHYISAK-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC(C)[Si](C#[C-])(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro-](/img/structure/B14265458.png)
![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-bis(1,1-dimethylethyl)-](/img/structure/B14265462.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B14265466.png)

![N-[4-(1H-Imidazol-5-yl)phenyl]-N'-propan-2-ylurea](/img/structure/B14265478.png)

![2-(4-Hexylphenyl)-5-[(6-methyloctyl)oxy]pyrazine](/img/structure/B14265485.png)

![2-Acetyl-4-([1,1'-biphenyl]-4-yl)phthalazin-1(2H)-one](/img/structure/B14265489.png)

![{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B14265497.png)



